2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide
Description
Historical Development of Thiazolo[4,5-d]Pyridazine Chemistry
The thiazolo[4,5-d]pyridazine system emerged from decades of research into fused heterocycles, which gained momentum in the late 20th century due to their pharmacological versatility. Early syntheses relied on classical cyclocondensation methods, often requiring harsh conditions and yielding low atom economy. A pivotal shift occurred in 2020 with the introduction of high-pressure Q-Tube reactors, enabling efficient [4+2] cyclocondensation between 4-thiazolidinones and 3-oxo-2-arylhydrazonopropanals. This method achieved yields up to 43% under pressurized acetic acid, marking a leap in synthetic accessibility. Subsequent advancements, such as microwave-assisted techniques, further refined reaction kinetics and selectivity. By 2024, derivatives incorporating pyridine and pyrimidine motifs demonstrated dual anticancer and antimicrobial activities, cementing the scaffold’s relevance in drug discovery.
Significance of Hybrid Heterocyclic Systems in Drug Discovery
Hybrid heterocycles, such as thiazolo-pyridazines, exemplify molecular hybridization—a strategy merging pharmacophoric subunits from distinct bioactive compounds to enhance efficacy and reduce resistance. For instance, fusion of thiazole’s metabolic stability with pyridazine’s planar aromaticity creates synergistic interactions with biological targets like DNA topoisomerases and kinases. Recent studies highlight hybrid systems’ ability to engage multiple pathways: pyrazolo[3,4-b]pyridine-thiazole derivatives inhibit EGFR and bacterial DNA gyrase simultaneously, showcasing their multitarget potential. This dual functionality addresses drug resistance by overwhelming compensatory mechanisms, a critical advantage in oncology and infectious diseases.
Molecular Architecture of Thiazolo[4,5-d]Pyridazin-5(4H)-Yl Acetamides
The target compound features a thiazolo[4,5-d]pyridazine core substituted at key positions to optimize bioactivity and pharmacokinetics:
- Position 7 : A 4-fluorophenyl group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, as seen in fluorinated anticancer agents.
- Position 2 : Pyrrolidin-1-yl introduces conformational rigidity, improving target selectivity by reducing off-site interactions.
- Acetamide side chain : The N-(2-methoxyethyl) moiety increases solubility via hydrogen bonding, addressing a common limitation of polycyclic systems.
Structural analysis reveals that the 4-oxo group stabilizes the enol tautomer, facilitating nucleophilic attacks during DNA intercalation—a mechanism observed in related thiazolopyridazines.
Research Rationale and Objectives
The development of this acetamide derivative aims to overcome limitations of existing thiazolo[4,5-d]pyridazines, such as poor aqueous solubility and narrow-spectrum activity. By integrating a fluorophenyl group and methoxyethyl side chain, the compound is designed to enhance DNA binding affinity while maintaining metabolic stability. Preliminary objectives include:
- Validating cytotoxic activity against adenocarcinoma cell lines (e.g., MCF-7, HCT-116).
- Assessing PARP1 inhibition potential, given the scaffold’s propensity to induce genetic instability.
- Optimizing synthetic protocols to improve scalability and yield.
This targeted approach aligns with broader efforts to exploit hybrid heterocycles for multifactorial diseases, leveraging structural modularity to refine therapeutic outcomes.
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3S/c1-29-11-8-22-15(27)12-26-19(28)17-18(30-20(23-17)25-9-2-3-10-25)16(24-26)13-4-6-14(21)7-5-13/h4-7H,2-3,8-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACFNSIGKPPUEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=C(C=C3)F)SC(=N2)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the Thiazolopyridazine Core: This step usually starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridazine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pyrrolidine Ring: This can be achieved through a substitution reaction where the pyrrolidine ring is attached to the core structure.
Final Acetamide Formation: The final step involves the acylation of the intermediate compound with 2-methoxyethylamine to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Molecular Formula
- C : 21
- H : 22
- F : 1
- N : 3
- O : 4
- S : 2
Structural Features
The compound features:
- A thiazolo-pyridazine core which is known for its biological activity.
- A fluorophenyl group that may enhance lipophilicity and binding affinity to biological targets.
- A pyrrolidine ring that can influence the compound's pharmacokinetics and pharmacodynamics.
Medicinal Chemistry
The compound's structural characteristics suggest several potential therapeutic applications:
Anticancer Activity
Research indicates that thiazole and pyridazine derivatives often exhibit significant anticancer properties. Compounds similar to the one have demonstrated efficacy against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) . The presence of the fluorophenyl group may enhance these effects by improving the compound's interaction with molecular targets involved in cancer proliferation.
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antibacterial and antifungal activities. The unique structure of this compound could lead to the development of new antimicrobial agents, particularly against resistant strains of bacteria .
Structure-Based Drug Design (SBDD)
The compound's complex structure makes it an excellent candidate for SBDD approaches. By utilizing computational methods to model interactions between this compound and biological targets, researchers can optimize its design for improved efficacy and reduced toxicity .
Neurological Applications
Given the presence of the pyrrolidine moiety, there is potential for this compound to be explored for neurological applications, such as anticonvulsant or neuroprotective effects. Similar compounds have shown promise in preclinical studies for treating epilepsy and neurodegenerative disorders .
Case Study 1: Anticancer Activity
In a study evaluating various thiazole-pyridazine hybrids, one derivative exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming standard chemotherapeutics like 5-fluorouracil . This highlights the potential of compounds similar to 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide in oncology.
Case Study 2: Antimicrobial Activity
A series of thiazole derivatives were tested for their antimicrobial efficacy against various pathogens. One derivative showed significant activity with an MIC value lower than that of commonly used antibiotics, indicating potential for development into new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and the thiazolopyridazine core are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in therapeutic effects such as anti-cancer activity or anti-inflammatory effects.
Comparison with Similar Compounds
Key Observations:
Position 7 Substituents: The target’s 4-fluorophenyl group offers a balance of electronegativity and steric bulk compared to the 4-chlorophenyl group in . Fluorine’s smaller size may improve target binding compared to chlorine.
This contrasts with the methyl group in , which lacks hydrogen-bonding capability .
Acetamide Side Chains: The N-(2-methoxyethyl) group in the target compound improves hydrophilicity compared to the aromatic N-(4-fluorophenyl) in . features a thieno[3,4-d]pyrimidinone side chain, which may confer π-stacking interactions but reduce solubility .
Physicochemical and Pharmacokinetic Properties
- Solubility : The methoxyethyl group in the target compound likely enhances aqueous solubility compared to the aromatic N-(4-fluorophenyl) group in .
- Crystallography : reports a well-resolved crystal structure (R factor = 0.034), highlighting the importance of X-ray data for conformational analysis .
Biological Activity
The compound 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide , with CAS number 1171404-80-0 , is a heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 477.6 g/mol . The compound features a thiazolo[4,5-d]pyridazin core, which is known for diverse biological activities due to its unique structural attributes.
The compound primarily acts as an inhibitor of tropomyosin receptor kinases (TrkA/B/C), which are implicated in various cellular processes including proliferation, differentiation, and survival. Inhibition of these kinases can potentially suppress tumorigenesis and metastasis in various cancers .
Anticancer Activity
Research indicates that derivatives of thiazolo[4,5-d]pyridazin compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown potent cytotoxic effects against various cancer cell lines. A study highlighted that certain thiazole-linked compounds demonstrated IC50 values less than those of established chemotherapeutics like doxorubicin .
Anticonvulsant Effects
The presence of the pyrrolidine ring in the compound has been linked to enhanced anticonvulsant activity. In animal models, related compounds displayed median effective doses (ED50) indicating significant protective effects against induced seizures .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. SAR studies have indicated that modifications to the phenyl ring can enhance the anti-inflammatory effects by influencing the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhance biological activity.
- The pyrrolidine moiety is crucial for anticonvulsant properties.
- Modifications to the thiazole ring can significantly affect cytotoxicity against cancer cell lines.
Case Studies
- Anticancer Efficacy : A study evaluated several thiazole derivatives against A549 lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells. Compounds similar to the target compound showed selectivity and potency with IC50 values indicating strong anticancer potential .
- Anticonvulsant Activity : In a study using the scPTZ model, related compounds demonstrated effective seizure protection with calculated protective indices suggesting a favorable safety profile compared to existing treatments .
- Inflammatory Response : Compounds derived from similar thiazole structures exhibited significant inhibition of COX enzymes, leading to reduced inflammation markers in vitro .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?
Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, starting with the construction of the thiazolo[4,5-d]pyridazin core. A plausible route includes:
Core Formation : Cyclocondensation of 4-fluorophenyl-substituted pyridazine precursors with thiourea derivatives to introduce the thiazole ring .
Pyrrolidine Substitution : Nucleophilic substitution or transition-metal-catalyzed coupling to introduce the pyrrolidin-1-yl group at the 2-position .
Acetamide Functionalization : Reaction of the intermediate with 2-methoxyethylamine via amide coupling (e.g., EDC/HOBt or DCC-mediated) .
Key Intermediates :
- Thiazolo[4,5-d]pyridazin-4-one derivatives (for core stability).
- 4-Fluorophenyl-substituted precursors (to ensure regioselectivity) .
Basic: How can researchers confirm the molecular structure of this compound, and what analytical techniques are most reliable?
Methodological Answer:
- Single-Crystal X-ray Diffraction (XRD) : Use SHELX software for structure refinement to resolve bond lengths, angles, and stereochemistry .
- Spectroscopic Validation :
- Elemental Analysis : To validate purity (>95%) and stoichiometry .
Advanced: In cases of conflicting spectroscopic data (e.g., NMR vs. XRD), what strategies can resolve structural ambiguities?
Methodological Answer:
- Multi-Technique Cross-Validation :
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) or powder XRD to rule out crystal packing variations .
Advanced: What experimental design approaches are optimal for optimizing the yield of this compound's critical synthetic step?
Methodological Answer:
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables like temperature, solvent polarity, and catalyst loading .
- Flow Chemistry : Utilize continuous-flow reactors to enhance reaction reproducibility and scalability for steps prone to side reactions (e.g., cyclization) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Advanced: How can the thiazolo[4,5-d]pyridazin core influence the compound's electronic properties, and what computational methods are recommended for such analysis?
Methodological Answer:
- Electronic Effects : The electron-deficient thiazolo-pyridazin core may enhance π-π stacking interactions in biological targets. The 4-fluorophenyl group contributes hydrophobicity and metabolic stability .
- Computational Tools :
Advanced: What strategies are recommended for evaluating the biological activity of this compound, particularly in kinase inhibition assays?
Methodological Answer:
- Kinase Profiling : Use high-throughput screening (HTS) against a panel of kinases (e.g., EGFR, VEGFR) to identify selectivity .
- Cellular Assays :
- SAR Studies : Synthesize analogs with modified pyrrolidine or fluorophenyl groups to correlate structural features with activity .
Advanced: How can researchers address solubility challenges during in vitro assays, and what formulation strategies are advised?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles for enhanced aqueous dispersion .
- pH Adjustment : Test solubility in buffered solutions (pH 4–8) to mimic physiological conditions .
Advanced: What mechanistic studies are critical to understanding this compound's metabolic stability?
Methodological Answer:
- In Vitro Metabolism :
- Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites .
- Use LC-MS/MS to detect phase I/II metabolites .
- Isotope Labeling : Incorporate or at metabolically labile positions (e.g., pyrrolidine N) to track degradation .
Advanced: How can polymorphism impact the compound's crystallinity and bioactivity, and what characterization methods are essential?
Methodological Answer:
- Impact : Polymorphs may alter dissolution rates, bioavailability, and patentability.
- Characterization :
Advanced: What collaborative approaches are recommended for resolving contradictory data in multi-institutional studies?
Methodological Answer:
- Data Harmonization : Standardize protocols (e.g., NMR acquisition parameters, cell lines) across labs .
- Open-Source Tools : Share crystallographic data via CCDC or PubChem for independent validation .
- Consensus Workshops : Organize interdisciplinary meetings to reconcile structural/biological discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
